molecular formula C20H19N3O4S2 B2796554 Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 489424-26-2

Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2796554
CAS No.: 489424-26-2
M. Wt: 429.51
InChI Key: FHKNLUUZAQJIGD-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a benzothienopyrimidine core fused with a tetrahydro ring system. Key structural elements include:

  • A 4-hydroxy group on the pyrimidine ring, enhancing polarity and hydrogen-bonding capacity.
  • A sulfanyl acetyl linker connecting the benzothienopyrimidine moiety to a methyl 2-aminobenzoate group.
  • A methyl ester at the 2-position of the benzoate, distinguishing it from positional isomers.

While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., benzothienopyrimidine derivatives) are associated with kinase inhibition and antiproliferative activities .

Properties

IUPAC Name

methyl 2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-27-19(26)11-6-2-4-8-13(11)21-15(24)10-28-20-22-17(25)16-12-7-3-5-9-14(12)29-18(16)23-20/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKNLUUZAQJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a benzothieno-pyrimidine core, which is known for various biological activities.

Anticancer Activity

Research indicates that compounds similar to methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below 10 µM, indicating potent activity against cancer cells. For example, a related compound exhibited an IC50 of 3.57 µM against HepG2 liver cancer cells, outperforming standard chemotherapeutics like Adriamycin (IC50 = 4.50 µM) .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several strains of bacteria and fungi:

  • Bacterial Strains : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition percentages comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
  • Fungal Strains : Antifungal activity was also noted against Candida albicans, with some derivatives showing similar efficacy to established antifungal agents like clotrimazole .

Antioxidant Activity

The antioxidant properties of methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate were assessed using DPPH and ABTS assays:

  • DPPH Assay : The compound demonstrated significant radical scavenging activity with values reaching up to 96%, indicating strong antioxidant potential .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluating the effects of related compounds on breast carcinoma cells revealed a marked reduction in cell viability. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy :
    • A comparative study highlighted the effectiveness of the compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₀H₁₉N₃O₅S₂* ~445.5 4-hydroxy, 2-methyl benzoate, sulfanyl acetyl linker Enhanced polarity due to hydroxy group; potential for kinase interaction
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate C₂₆H₂₂ClN₃O₄S₂ 540.049 4-chlorophenyl, 4-methyl benzoate, hexahydro ring Increased lipophilicity from chlorophenyl; higher molecular weight
Ethyl 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate C₂₂H₂₃N₃O₄S₂ 457.6 3-methyl, 4-ethyl benzoate Ethyl ester may improve metabolic stability; reduced polarity
Pesticides (e.g., Metsulfuron methyl) C₁₄H₁₅N₅O₆S ~381.4 Triazine ring, sulfonylurea group, 2-methyl benzoate Herbicidal activity via acetolactate synthase inhibition

*Calculated based on structural analysis; exact formula may vary.

Key Observations:

Positional Isomerism: The 2-methyl benzoate in the target compound vs. 4-substituted benzoates in analogs may alter binding interactions in biological systems.

Molecular Weight and Lipophilicity :

  • The target compound has a lower molecular weight (~445.5 g/mol) than the chlorophenyl derivative (540.049 g/mol), suggesting better bioavailability .
  • The XLogP3 value of the ethyl ester analog (4.2) indicates higher lipophilicity compared to the hydroxy-containing target compound .

Functional Group Diversity: Pesticides () feature sulfonylurea and triazine moieties, enabling herbicidal activity via enzyme inhibition, whereas the benzothienopyrimidine core in the target compound is more typical of medicinal chemistry applications .

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